Cas no 188442-79-7 (3-Pentanol, 1-bromo-, (R)-)

(R)-1-Bromo-3-pentanol is a chiral brominated alcohol with the molecular formula C₅H₁₁BrO. This compound is characterized by its stereocenter at the 3-position, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of both hydroxyl and bromo functional groups allows for versatile reactivity, including nucleophilic substitutions and further derivatization. Its defined stereochemistry ensures high enantioselectivity in reactions, which is critical for producing optically active compounds. (R)-1-Bromo-3-pentanol is commonly used in organic synthesis, particularly in the preparation of fine chemicals and chiral building blocks. Proper handling is required due to its potential lachrymatory and irritant properties.
3-Pentanol, 1-bromo-, (R)- structure
3-Pentanol, 1-bromo-, (R)- structure
Product Name:3-Pentanol, 1-bromo-, (R)-
CAS No:188442-79-7
MF:C5H11BrO
MW:167.044241189957
CID:3840766
Update Time:2025-06-12

3-Pentanol, 1-bromo-, (R)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pentanol, 1-bromo-, (R)-
    • 3-Pentanol, 1-bromo-, (3R)-
    • Inchi: 1S/C5H11BrO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1
    • InChI Key: MDEOBMBGEXCNTP-RXMQYKEDSA-N
    • SMILES: C(Br)C[C@H](O)CC

3-Pentanol, 1-bromo-, (R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7581370-1.0g
(3R)-1-bromopentan-3-ol
188442-79-7
1.0g
$0.0 2023-02-05

Additional information on 3-Pentanol, 1-bromo-, (R)-

Recent Advances in the Study of 188442-79-7 and (R)-1-Bromo-3-Pentanol: Applications and Mechanisms in Chemical Biology and Medicine

The compound with CAS number 188442-79-7, along with its related product (R)-1-Bromo-3-pentanol (3-Pentanol, 1-bromo-, (R)-), has recently garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are of particular interest due to their potential applications in drug discovery, chiral synthesis, and as intermediates in the production of biologically active compounds. This research brief synthesizes the latest findings and explores the mechanistic insights and applications of these compounds.

Recent studies have highlighted the role of (R)-1-Bromo-3-pentanol as a versatile chiral building block in asymmetric synthesis. Its bromine substituent and stereogenic center make it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Researchers have successfully employed this compound in the synthesis of β-adrenergic receptor agonists and other therapeutic agents, demonstrating its utility in medicinal chemistry.

In addition to its synthetic applications, 188442-79-7 has been investigated for its biological activity. Preliminary studies suggest that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of 188442-79-7 showed potent inhibitory effects against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for the development of novel antibiotics.

The mechanistic understanding of these compounds has also advanced. Computational and experimental studies have elucidated the interactions of (R)-1-Bromo-3-pentanol with various enzymes and receptors. Molecular docking simulations revealed that the bromine atom plays a critical role in binding to active sites, while the hydroxyl group facilitates hydrogen bonding, enhancing the compound's affinity and selectivity. Such insights are invaluable for rational drug design.

Furthermore, the scalability and sustainability of synthesizing these compounds have been addressed in recent research. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been explored to minimize environmental impact while maintaining high yields and enantiomeric purity. These advancements align with the growing demand for sustainable pharmaceutical manufacturing practices.

In conclusion, the ongoing research on 188442-79-7 and (R)-1-Bromo-3-pentanol underscores their significance in chemical biology and medicine. Their dual role as synthetic intermediates and bioactive molecules positions them as key players in drug discovery and development. Future studies are expected to delve deeper into their therapeutic potential and optimize their synthesis for industrial applications. This brief serves as a timely update for researchers and professionals in the field, providing a foundation for further exploration and innovation.

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